molecular formula C12H15N3 B2614368 3-Phenyl-1-propyl-1H-pyrazol-5-amine CAS No. 3524-48-9

3-Phenyl-1-propyl-1H-pyrazol-5-amine

Cat. No.: B2614368
CAS No.: 3524-48-9
M. Wt: 201.273
InChI Key: VSGBZVWLICPRFD-UHFFFAOYSA-N
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Description

3-Phenyl-1-propyl-1H-pyrazol-5-amine is a chemical compound with the molecular weight of 201.27 . It is a solid at room temperature and should be stored in a refrigerator .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as this compound, can be achieved through various strategies. One common method involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . Another approach involves the use of multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The InChI code for this compound is 1S/C12H15N3/c1-2-8-15-12(13)9-11(14-15)10-6-4-3-5-7-10/h3-7,9H,2,8,13H2,1H3 .


Chemical Reactions Analysis

Pyrazoles, including this compound, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in a wide range of chemical reactions, including [3+2] cycloaddition reactions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 201.27 . The compound should be stored in a refrigerator .

Scientific Research Applications

Intramolecular Hydrogen Bonding in Pyrazole Derivatives

  • A study by Szlachcic et al. (2020) focused on pyrazole derivatives, including those related to 3-Phenyl-1-propyl-1H-pyrazol-5-amine. It found that intramolecular hydrogen bonding impacts the reductive cyclization of these compounds, with implications for their reactivity and potential applications in synthesis methods (Szlachcic et al., 2020).

Synthesis of Heterocyclic Ketene Aminal Libraries

  • Research by Yu et al. (2013) demonstrated an efficient one-pot synthesis of novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals, which could be significant for drug discovery and other applications (Yu et al., 2013).

Green Reaction of Pyrazole with Isatins

  • Wang et al. (2017) reported an efficient and environmentally friendly reaction involving 3-amino-1-phenyl-2-pyrazolin-5-one, a compound closely related to this compound, highlighting its potential in green chemistry applications (Wang et al., 2017).

Antimicrobial Activity of Pyrazoles

  • Farghaly and El-Kashef (2005) investigated the antimicrobial properties of pyrazole derivatives, suggesting potential applications in developing new antibacterial and antifungal agents (Farghaly & El-Kashef, 2005).

Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels

  • Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels using various amine compounds, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one. This has implications for medical applications due to the enhanced antibacterial and antifungal activities of these modified polymers (Aly & El-Mohdy, 2015).

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

  • Shi et al. (2010) described the synthesis of 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines through a reaction involving 3-methyl-1-phenyl-1H-pyrazol-5-amine. This process highlights the utility of pyrazole derivatives in synthesizing complex organic molecules (Shi et al., 2010).

Synthesis of Novel Pyrazolo[1,5-a]pyrimidines

  • Abdelhamid and Gomha (2013) synthesized new pyrazolo[1,5-a]pyrimidine derivatives by condensing sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with various heterocyclic amines. This research expands the understanding of pyrazole's role in synthesizing heterocyclic compounds (Abdelhamid & Gomha, 2013).

Safety and Hazards

The safety information available indicates that 3-Phenyl-1-propyl-1H-pyrazol-5-amine should be handled with care. It is recommended to ensure good ventilation of the work station, avoid breathing dust, mist, spray, and avoid contact with skin and eyes . The compound has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazoles, including 3-Phenyl-1-propyl-1H-pyrazol-5-amine, have attracted significant attention due to their diverse biological activities. They are frequently used as scaffolds in the synthesis of bioactive chemicals, making them a promising area for future research . Several drugs currently on the market have the pyrazole ring as a key structural motif, and some have been approved for the treatment of different types of cancer . This suggests potential future directions in drug discovery and development.

Biochemical Analysis

Properties

IUPAC Name

5-phenyl-2-propylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-8-15-12(13)9-11(14-15)10-6-4-3-5-7-10/h3-7,9H,2,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGBZVWLICPRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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